5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Preparation Methods
The synthesis of 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a phenylprop-2-yn-1-yl group. Similar compounds include:
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 3-phenyl-2-propynal These compounds share structural similarities but differ in their specific substituents and resulting properties .
Properties
Molecular Formula |
C12H12N4S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
3-methyl-4-(3-phenylprop-2-ynylamino)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H12N4S/c1-10-14-15-12(17)16(10)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,13H,9H2,1H3,(H,15,17) |
InChI Key |
RWYKAXHPGHAERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1NCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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